ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate
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Overview
Description
Ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate is a synthetic organic compound that features an imidazole ring, a common heterocyclic structure in organic chemistry. Imidazoles are known for their versatility and are found in various biologically active molecules, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis protocols that ensure high yield and purity. The use of N-heterocyclic carbenes as both ligands and organocatalysts has become commonplace in modern organic synthesis, facilitating the efficient production of imidazole derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the double bonds present in the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can lead to saturated imidazole derivatives .
Scientific Research Applications
Ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-imidazol-2-yl)ethanone: Another imidazole derivative with similar structural features.
2-ethyl-4-methylimidazole: A related compound with different substituents on the imidazole ring.
Uniqueness
Ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 2-[1-(1-methylimidazol-2-yl)ethenyl]pent-4-enoate |
InChI |
InChI=1S/C13H18N2O2/c1-5-7-11(13(16)17-6-2)10(3)12-14-8-9-15(12)4/h5,8-9,11H,1,3,6-7H2,2,4H3 |
InChI Key |
WSMYPPMGVYAHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)C(=C)C1=NC=CN1C |
Origin of Product |
United States |
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